palladium(II) pivalate

Descripción general

Descripción

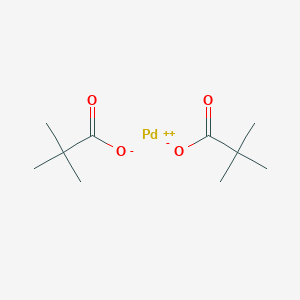

Palladium(II) pivalate, also known as 2,2-dimethylpropanoic acid palladium(II) salt, is a coordination compound with the chemical formula C10H18O4Pd. It is a palladium complex where the palladium ion is coordinated with pivalate ligands. This compound is widely used as a catalyst in various organic reactions due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Palladium(II) pivalate can be synthesized through the reaction of palladium(II) acetate with pivalic acid. The reaction typically involves refluxing palladium(II) acetate in a solution of pivalic acid under an inert atmosphere. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods: In industrial settings, this compound is produced by similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of high-purity starting materials and solvents is crucial to avoid contamination and ensure the quality of the final product.

Análisis De Reacciones Químicas

Oxidative C–H Bond Functionalization

Pd(II) pivalate catalyzes C–H activation reactions via a cooperative bimetallic mechanism. In arylations, two Pd centers collaborate to lower the energy barrier for C–H cleavage:

-

Mechanism :

-

C–H Metallation : A Pd(II) center coordinates to the substrate, while a second Pd species (often Pd-pivalate) abstracts a proton via concerted metalation-deprotonation (CMD).

-

Transmetalation : The arylboronic acid or halide transfers to the Pd center.

-

Reductive Elimination : Forms the biaryl product and regenerates Pd(0), which is reoxidized to Pd(II) under aerobic conditions .

-

Example : Direct arylation of benzene with aryl bromides achieves yields of 55–85% using Pd-pivalate and pivalic acid as a proton shuttle .

Reduction Pathways

Pd(II) pivalate undergoes reduction to Pd(I) or Pd(0) intermediates, critical for catalytic cycles:

-

Pd(II) → Pd(I) : In phosphine-ligand systems (e.g., PᵗBu₃), Pd(II) pivalate reduces to a Pd(I) bromide dimer ({Pd(μ-Br)(PᵗBu₃)}₂) via decarboxylation of pivalate. This dinuclear species exhibits superior catalytic activity in Buchwald–Hartwig and Suzuki–Miyaura reactions compared to in situ-generated Pd(0) .

-

Gram-Scale Synthesis : Pd(I) dimer formation depends on ligand stoichiometry and precursor choice, with isolated Pd(I) species outperforming in situ analogs .

Ligand Exchange and Transmetalation

The pivalate ligand readily undergoes exchange, enabling tailored catalyst design:

-

Transesterification : Pd(II) pivalate converts to Pd(II) acetate via ligand exchange in acetic acid, yielding >99.8% pure Pd(OAc)₂ .

-

Borylation : In Miyaura borylation, pivalate ligands facilitate transmetalation with B₂Pin₂, accelerating Pd(0) formation compared to chloride-bound precursors .

Cyclization and Cross-Coupling Reactions

Pd(II) pivalate enables regioselective bond formation under mild conditions:

Key Advances :

-

Intramolecular oxidative biaryl synthesis under air achieves higher yields and reproducibility with pivalic acid vs. acetic acid .

-

Pivalate lowers C–H activation energy by 1.3 kcal/mol compared to bicarbonate, enhancing catalytic efficiency .

Role in Apoptosis and Cytotoxicity

While primarily a catalyst, Pd(II) pivalate derivatives show biological activity:

-

DNA Interaction : Binds to DNA, inducing structural distortions and caspase-dependent apoptosis.

-

ROS Production : Generates reactive oxygen species in cancer cells (e.g., HeLa, IC₅₀ = 46.39 ± 3.99 μM).

Industrial and Environmental Considerations

Aplicaciones Científicas De Investigación

Catalysis in Organic Reactions

Palladium(II) pivalate serves as a catalyst in various organic reactions:

- C-H Activation : It facilitates the activation of C-H bonds, allowing for the formation of new carbon-carbon (C-C) bonds. This is particularly useful in synthesizing complex organic molecules .

- Cross-Coupling Reactions : The compound is employed in cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and agrochemicals. For example, it has been used effectively in coupling aryl halides with alkenes .

- Cyclization Reactions : It catalyzes cyclization processes such as the aerobic cyclization of acrylic acid with alkenes and the benzylation of heterocycles .

Biological Applications

Research indicates that this compound can be instrumental in drug development:

- Pharmaceutical Synthesis : The compound's ability to catalyze complex organic transformations is leveraged in synthesizing bioactive molecules, including potential drug candidates for treating various diseases.

- Cancer Research : Studies have explored palladium-based drugs, including this compound, for their potential therapeutic effects against certain types of cancer .

Industrial Applications

In industrial settings, this compound finds applications in:

- Fine Chemicals Production : Its catalytic properties are exploited for synthesizing fine chemicals and agrochemicals, enhancing production efficiency and yield .

- Electronic Materials : The compound is also utilized in producing electronic materials due to its stability and reactivity under various conditions.

Case Study 1: C-H Activation for Drug Synthesis

A study demonstrated the use of this compound in the C-H activation of indoles, leading to successful olefination reactions that are crucial for synthesizing pharmaceutical compounds. The reaction conditions were optimized to achieve high yields without significant by-products .

Case Study 2: Cross-Coupling Reactions

Another investigation highlighted the effectiveness of this compound in cross-coupling reactions involving aryl halides. The study reported that using this catalyst resulted in higher yields compared to traditional methods, showcasing its potential for industrial applications in drug manufacturing .

Data Tables

Mecanismo De Acción

Palladium(II) pivalate can be compared with other palladium complexes such as palladium(II) acetate, palladium(II) trifluoroacetate, and palladium(II) acetylacetonate. While these compounds share similar catalytic properties, this compound is unique in its stability and reactivity under certain conditions. The pivalate ligands provide steric hindrance, which can influence the selectivity and efficiency of the catalytic reactions.

Comparación Con Compuestos Similares

- Palladium(II) acetate

- Palladium(II) trifluoroacetate

- Palladium(II) acetylacetonate

- Palladium(II) chloride

- Palladium(II) hexafluoroacetylacetonate

Actividad Biológica

Palladium(II) pivalate (Pd(piv)₂) is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a complex formed by palladium ions coordinated with pivalate ligands. The unique structure of this compound allows it to participate in various chemical reactions, including catalysis and biological interactions. Its potential as an anticancer agent has been a significant focus of recent studies.

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of palladium(II) complexes, including this compound, against various cancer cell lines. Key findings from these studies are summarized in the table below:

| Study | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| MCF-7 | 6–12 | High cytotoxicity observed | |

| HeLa | 46.39 ± 3.99 | Induces apoptosis | |

| U-937 | 62.74 ± 6.45 | Moderate cytotoxic effect | |

| P388 | >200 | Lower activity compared to cisplatin |

These studies demonstrate that this compound exhibits varying degrees of cytotoxicity across different cancer cell lines, with some complexes showing significant potency comparable to established chemotherapeutics like cisplatin.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- DNA Interaction : Palladium complexes can bind to DNA, leading to structural alterations that trigger cellular responses such as apoptosis. The binding affinity and reactivity with DNA are crucial for their anticancer properties.

- Reactive Oxygen Species (ROS) Production : Some studies indicate that palladium complexes can induce oxidative stress within cells, resulting in increased ROS levels that contribute to cell death pathways .

- Apoptotic Pathways : Evidence suggests that palladium(II) complexes may activate caspase-dependent pathways, leading to programmed cell death in tumor cells .

Case Studies

Several case studies highlight the effectiveness of this compound and related complexes in cancer therapy:

- Study on HepG2 Cells : A study reported that palladium complexes exhibited IC50 values between 6 and 12 µM against HepG2 liver cancer cells, indicating strong antiproliferative activity . The mechanism was linked to apoptosis induction.

- Comparative Study with Cisplatin : In a comparative analysis, palladium(II) complexes were shown to have lower cytotoxicity than cisplatin but still demonstrated significant effects against certain cancer lines, suggesting potential as alternative therapies or adjuvants .

- Thiazine-Based Complexes : Research on thiazine-derived palladium complexes revealed enhanced antitumor activity through improved cellular uptake and reduced reactivity, showcasing the importance of ligand design in enhancing biological activity .

Propiedades

IUPAC Name |

2,2-dimethylpropanoate;palladium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H10O2.Pd/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGZTSLSNQZYEV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648008 | |

| Record name | Palladium(2+) bis(2,2-dimethylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106224-36-6 | |

| Record name | Palladium(2+) bis(2,2-dimethylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | palladium(II) pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of Palladium(II) Pivalate?

A1: While the abstracts don't provide detailed spectroscopic data, one can infer some structural information. The paper titled "Structure of palladium (II) pivalate" [] likely delves into the crystallographic structure determined using techniques like X-ray diffraction. this compound is a coordination complex where Palladium(II), in its +2 oxidation state, is coordinated to pivalate ligands. Pivalate is the common name for the anion of pivalic acid (2,2-dimethylpropanoic acid). The exact structure, including the coordination geometry around the Palladium center and the arrangement of ligands, would be elucidated in the full research paper.

Q2: Are there any reported applications of this compound?

A2: While the abstracts do not explicitly mention applications, the very existence of these studies suggests potential uses. Palladium compounds, including carboxylates like this compound, are often investigated for their catalytic properties []. Palladium is a well-known catalyst in various organic reactions, notably cross-coupling reactions. Therefore, it is plausible that researchers are exploring the potential of this compound as a catalyst in organic synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.